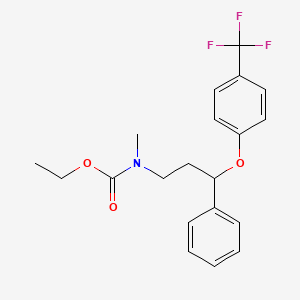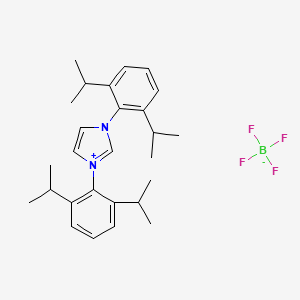
Ethyl 2-bromo-5-methylnicotinate
Übersicht
Beschreibung
Ethyl 2-bromo-5-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-5-methylnicotinate consists of a pyridine ring substituted with a bromine atom, a methyl group, and an ethyl ester . The InChI code for this compound is 1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-bromo-5-methylnicotinate is a solid at room temperature . It has a molecular weight of 244.09 . It is slightly soluble in water . The compound should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Development of Pharmaceuticals
- Development of P2Y12 Antagonists : Ethyl 2-bromo-5-methylnicotinate is used in the synthesis of pharmaceutical compounds. For instance, its derivative, ethyl 6-chloro-5-cyano-2-methylnicotinate, was utilized in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This process was scaled up to 20 kg batches, supporting preclinical and clinical studies (Andersen et al., 2013).
Chemical Synthesis and Reactions
- Palladium-Catalysed Heteroarylations : Ethyl 2-bromo-5-methylnicotinate and its related compounds have applications in palladium-catalyzed direct arylation of heteroaromatics. They provide an efficient pathway for the synthesis of biheteroaryls, with high yields and preventing the formation of dimers or oligomers (Fu et al., 2012).
Insect Pest Control in Agriculture
- Postharvest Pest Control in Citrus Fruits : A derivative of Ethyl 2-bromo-5-methylnicotinate, ethyl formate, has been studied for its effectiveness in controlling postharvest pests like the California red scale and western flower thrips in citrus fruits. It is a potential alternative to methyl bromide fumigation, showing successful pest control without affecting fruit quality (Pupin et al., 2013).
Production of Polymer Materials
- Synthesis of Reactive Intermediates : Brominated derivatives of Ethyl 2-bromo-5-methylnicotinate are used to create polyfunctional macroinitiators for the polymerization of certain compounds, leading to the formation of water-soluble brush polymers and polyelectrolyte copolymers. These copolymers find applications in stabilizing heterophase polymerization and in ionic conducting properties (Yuan et al., 2011).
Educational Applications in Chemistry
- Teaching and Research Methods : Ethyl 2-bromo-5-methylnicotinate and its derivatives can be used as case studies in chemistry education, enhancing the understanding of research methods and synthetic chemistry. It serves as an example to demonstrate research study applications in the chemistry classroom (Li-rong, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-bromo-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLWSPZTPMXMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512956 | |
| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-methylnicotinate | |
CAS RN |
65996-16-9 | |
| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

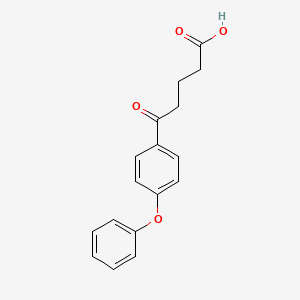
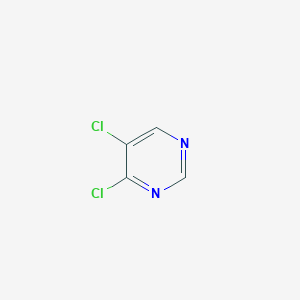
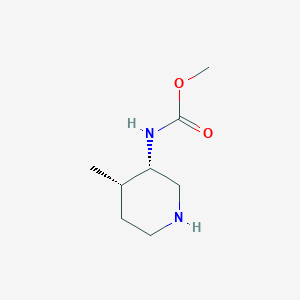

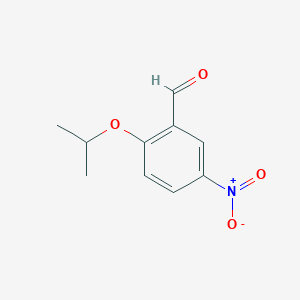

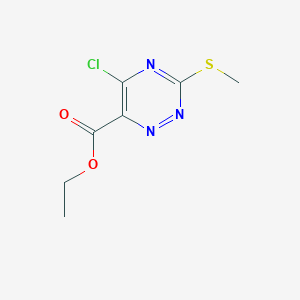
![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)
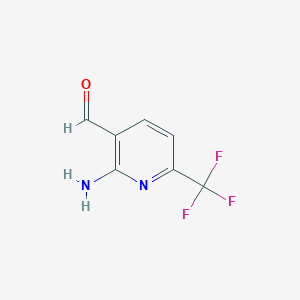
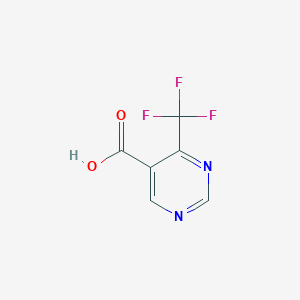
![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)
